Cas no 19125-99-6 (Solvent Yellow 43)
Solvent Yellow 43 structure
Product Name:Solvent Yellow 43
CAS No:19125-99-6
MF:C20H24N2O2
MW:324.416765213013
CID:88042
PubChem ID:87935
Update Time:2025-04-18
Solvent Yellow 43 Chemical and Physical Properties
Names and Identifiers
-
- Solvent Yellow 43
- 4-n-butylamino-5-amino-6-chloropyrimidine
- 4-n-butylamino-9-n-butyl-1,8-naphthalimide
- 4-n-butylaminonaphthalic-1,8-N-n-butylimide
- 4-n-butylamino-N-but
- 4-n-butylamino-N-n-butyl-1,8-naphthalic imide
- AC1L5FL6
- AC1Q3PZQ
- F2124-0087
- n4-butyl-6-chloropyrimidine-4,5-diamine
- N4-Butyl-6-chlor-pyrimidin-4,5-diyldiamin
- N-butyl-4-(butylamino)-1,8-naphthalimide
- N-butyl-4-n-butylamino-1,8-naphthalimide
- YELLOW GG
- DFSB-K 43
- C.I.561930
- Solvent Yellow 116
- Day-Glo Tigris Yellow
- Fluorescent Brightener 75
- FLUORESCENT BRILLIANT YELLOW R
- N-butyl-4-(butylamino)naphthalimide
- 4-Butylamino-N-butyl-1,8-naphthalimide
- SOLVENT YELLOW 43
- K7HPA28U8J
- AKOS003611595
- UC7
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-butyl-6-(butylamino)-
- DTXSID3051830
- n-butyl-4-butylamino-1,8-naphthalimide
- N-butyl-4-butylaminonaphthalimide
- MLS000780025
- 2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione
- cid_87935
- Diethylethylidenemalonate
- BDBM51269
- 2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione
- 12226-96-9
- NCGC00246448-01
- 19125-99-6
- 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione
- 4-(Butylamino)-N-butyl-1,8-naphthalimide
- SCHEMBL372370
- 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butyl-6-(butylamino)-
- NS00019457
- CCG-46786
- MFCD01165667
- EINECS 242-828-7
- SR-01000636460-1
- 2-butyl-6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- CHEMBL1472131
- C.I.Solvent Yellow 43
- 2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-quinone
- HMS2801M18
- 2-Butyl-6-butylamino-benzo[de]isoquinoline-1,3-dione
- Fluorol 7GA
- SMR000420208
-
- Inchi: 1S/C20H24N2O2/c1-3-5-12-21-17-11-10-16-18-14(17)8-7-9-15(18)19(23)22(20(16)24)13-6-4-2/h7-11,21H,3-6,12-13H2,1-2H3
- InChI Key: DXWHZJXKTHGHQF-UHFFFAOYSA-N
- SMILES: O=C1C2=CC=C(C3=CC=CC(C(N1CCCC)=O)=C23)NCCCC
Computed Properties
- Exact Mass: 324.18392
- Monoisotopic Mass: 324.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.4A^2
- XLogP3: 4.6
Experimental Properties
- Density: 1.174
- Melting Point: 126-127℃
- Boiling Point: 500.4 °C at 760 mmHg
- Flash Point: 256.4 °C
- Refractive Index: 1.624
- PSA: 49.41
- LogP: 2.71990
Solvent Yellow 43 Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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